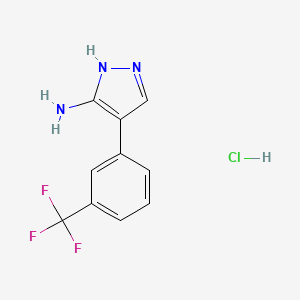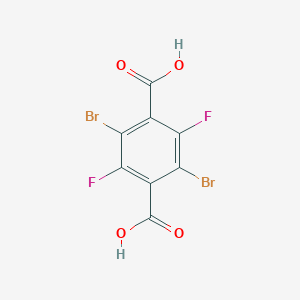
2,5-Dibromo-3,6-difluoroterephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,6-difluoroterephthalic acid is an organic compound with the molecular formula C8H2Br2F2O4 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and those at positions 3 and 6 are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluoroterephthalic acid typically involves the bromination and fluorination of terephthalic acid derivatives. One common method is the direct bromination of 3,6-difluoroterephthalic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3,6-difluoroterephthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of various substituted terephthalic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3,6-difluoroterephthalic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3,6-difluoroterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2,5-Dibromo-3,6-difluoroterephthalic acid exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromoterephthalic acid: Lacks the fluorine atoms, leading to different reactivity and properties.
3,6-Difluoroterephthalic acid: Lacks the bromine atoms, affecting its chemical behavior.
2,5-Dichloro-3,6-difluoroterephthalic acid: Chlorine atoms instead of bromine, resulting in different reactivity.
Uniqueness
2,5-Dibromo-3,6-difluoroterephthalic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C8H2Br2F2O4 |
|---|---|
Molekulargewicht |
359.90 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-difluoroterephthalic acid |
InChI |
InChI=1S/C8H2Br2F2O4/c9-3-1(7(13)14)5(11)4(10)2(6(3)12)8(15)16/h(H,13,14)(H,15,16) |
InChI-Schlüssel |
XXCOZGCHGGXOKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)F)C(=O)O)Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


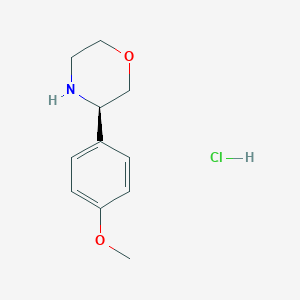
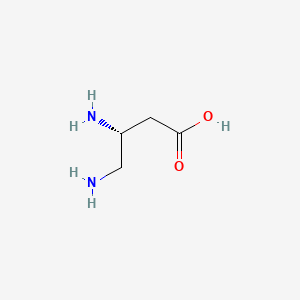
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

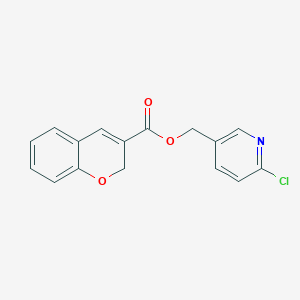
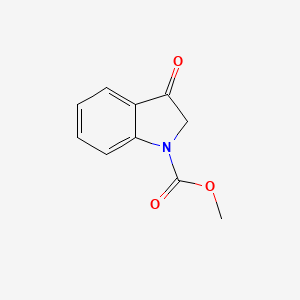
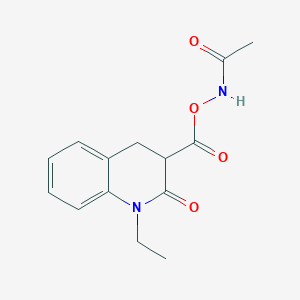

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
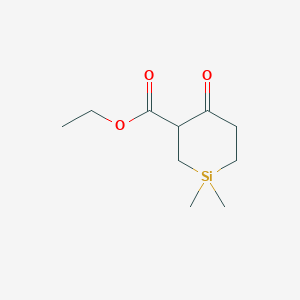
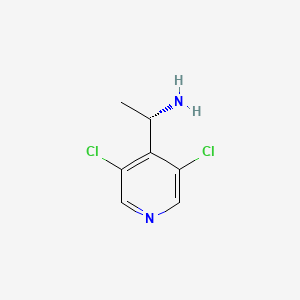
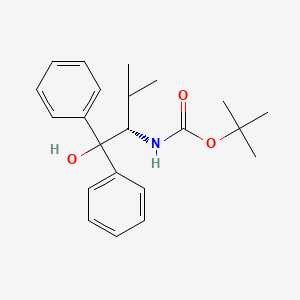
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
